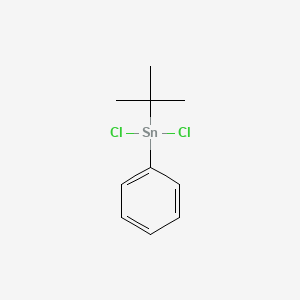
tert-Butyl(dichloro)phenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dichloro)phenylstannane is an organotin compound with the molecular formula C10H13Cl2Sn It is a derivative of stannane, where the tin atom is bonded to a tert-butyl group, two chlorine atoms, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dichloro)phenylstannane can be synthesized through the reaction of phenylstannane with tert-butyl chloride and chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper substitution of the hydrogen atoms on the stannane with chlorine and tert-butyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are combined in precise ratios. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dichloro)phenylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions are typically carried out in anhydrous solvents under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different alkyl or aryl groups.
Oxidation Reactions: Products include tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Products include lower oxidation state organotin compounds.
Scientific Research Applications
tert-Butyl(dichloro)phenylstannane has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl(dichloro)phenylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or groups, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(chloro)diphenylsilane: Similar in structure but contains silicon instead of tin.
Di-tert-butyltin dichloride: Contains two tert-butyl groups and two chlorine atoms bonded to tin.
tert-Butyl(chloro)diphenylsilane: Contains a similar tert-butyl and phenyl group but with silicon.
Uniqueness
tert-Butyl(dichloro)phenylstannane is unique due to the presence of both tert-butyl and phenyl groups bonded to the tin atom. This combination of groups imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
188759-63-9 |
|---|---|
Molecular Formula |
C10H14Cl2Sn |
Molecular Weight |
323.83 g/mol |
IUPAC Name |
tert-butyl-dichloro-phenylstannane |
InChI |
InChI=1S/C6H5.C4H9.2ClH.Sn/c1-2-4-6-5-3-1;1-4(2)3;;;/h1-5H;1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
UHDGZQRBQQJZBS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)[Sn](C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















